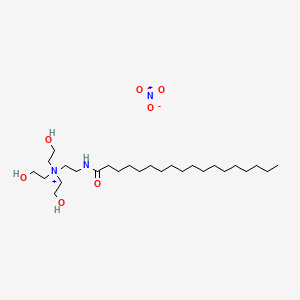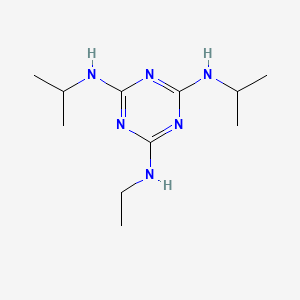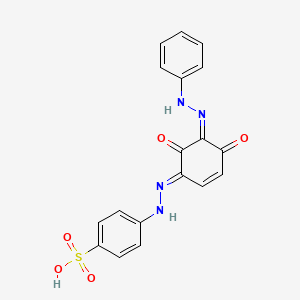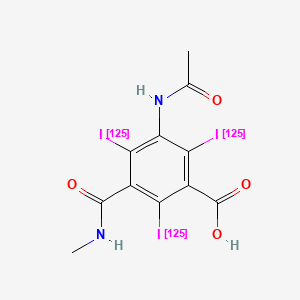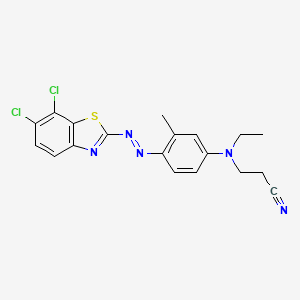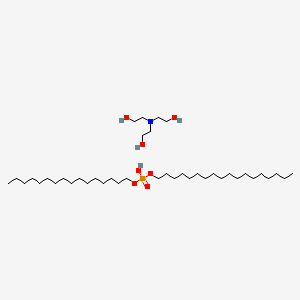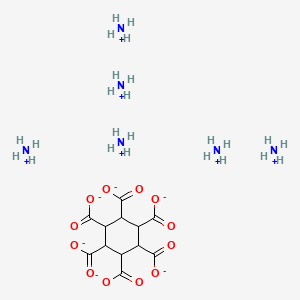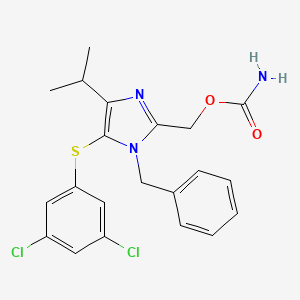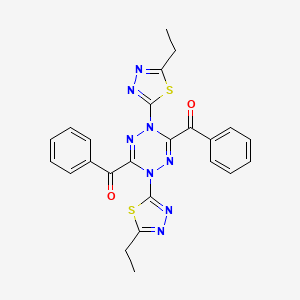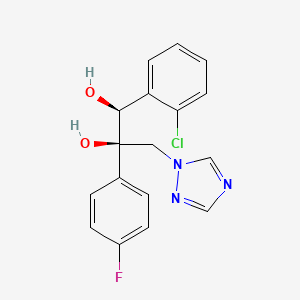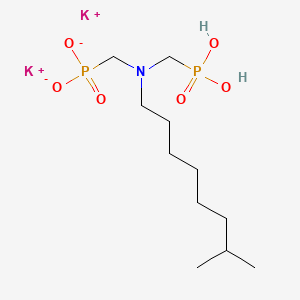
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H25K2NO6P2. It is known for its unique structure, which includes two phosphonate groups and a nitrogen-containing isononyl group. This compound is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Isononylamine with Formaldehyde: Isononylamine is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid to form the final product, this compound.
Purification: The product is purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is similar to the laboratory synthesis but is scaled up and may include additional steps for purification and quality control.
化学反应分析
Types of Reactions
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.
科学研究应用
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
作用机制
The mechanism of action of dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions and other chemical species, influencing their reactivity and stability. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
Dipotassium dihydrogen ((isononylimino)bis(methylene))bisphosphonate: Similar compounds include other bisphosphonates with different alkyl or aryl groups.
This compound: Other nitrogen-containing bisphosphonates with varying chain lengths and substituents.
Uniqueness
This compound is unique due to its specific combination of phosphonate and isononyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
93982-86-6 |
|---|---|
分子式 |
C11H25K2NO6P2 |
分子量 |
407.46 g/mol |
IUPAC 名称 |
dipotassium;[7-methyloctyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2K/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI 键 |
DAFNWHMJSLOQIT-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


